Estren

Vue d'ensemble

Description

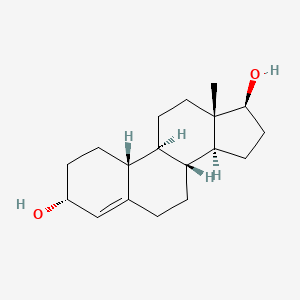

Il a été étudié pour ses effets potentiels sur la densité osseuse et sa capacité à agir à la fois sur les récepteurs des androgènes et des œstrogènes . L'estren est particulièrement remarquable pour son potentiel à exercer des effets anabolisants sur les os tout en évitant certains des effets secondaires indésirables associés aux œstrogènes et aux androgènes traditionnels .

Mécanisme D'action

Target of Action

Estren, a synthetic steroid, primarily targets the Androgen Receptor (AR) and the Estrogen Receptor (ER) . These receptors are involved in regulating transcriptional processes . The AR and ER are found in various tissues, including bone-forming cells, female organs, breasts, hypothalamus, and pituitary .

Mode of Action

This compound interacts with its targets, the AR and ER, to regulate both androgenic and estrogenic transcriptional effects . It binds poorly to estrogen and androgen receptors in vitro . It potently regulates direct and indirect androgen receptor-dependent effects on gene expression by osteoblasts . This compound also stimulates androgen receptor-dependent effects on gene expression through conventional estrogen-sensitive transcriptional elements in osteoblasts .

Biochemical Pathways

This compound affects the biochemical pathways associated with the AR and ER. It indirectly activates the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound also causes indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .

Pharmacokinetics

Estradiol’s bioavailability, metabolism, biological half-life, and other parameters differ by route of administration . The potency of estradiol and its local effects in certain tissues, most importantly the liver, also differ by route of administration .

Result of Action

This compound’s action results in both androgenic and estrogenic transcriptional effects through the AR . It is weakly estrogenic in the mouse uterus and might induce nuclear ERα- and AR-mediated responses . This compound also caused indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .

Analyse Biochimique

Biochemical Properties

Estren is known to regulate both androgenic and estrogenic transcriptional effects through the androgen receptor . It has been found to have nongenotropic as well as sex-nonspecific osteogenic effects . This compound interacts with various enzymes and proteins, including the androgen receptor and 3α-hydroxysteroid dehydrogenase .

Cellular Effects

This compound influences cell function by regulating gene expression through the androgen receptor . It has been shown to have effects on osteoblasts, the cells responsible for bone formation . This compound also influences cellular metabolism, as it can be metabolized by osteoblasts to produce the potent androgen 19-nortestosterone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the androgen receptor . It can activate the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound can also be converted to 19-nortestosterone by a 3α-hydroxysteroid dehydrogenase-like activity, further contributing to its androgenic activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have sustained effects on bone formation in ovariectomized and orchidectomized mice .

Metabolic Pathways

This compound is involved in the androgen and estrogen metabolic pathways . It interacts with enzymes such as 3α-hydroxysteroid dehydrogenase, which can convert this compound to 19-nortestosterone .

Subcellular Localization

It is known to interact with the androgen receptor, which is typically located in the cytoplasm and nucleus of cells .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'estren peut être synthétisé par un processus en plusieurs étapes impliquant la modification de précurseurs stéroïdiens. Une méthode courante consiste à réduire l'estrone en estradiol, suivie de modifications chimiques supplémentaires pour introduire les groupes fonctionnels nécessaires .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique généralement une synthèse chimique à grande échelle utilisant des précurseurs stéroïdiens. Le processus exige un contrôle précis des conditions de réaction, notamment la température, la pression et l'utilisation de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : L'estren subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former différents dérivés, selon les réactifs et les conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette stéroïdien.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant ainsi les propriétés du composé.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais des récepteurs des androgènes et des œstrogènesCette interaction conduit à l'activation ou à la répression des gènes cibles impliqués dans la formation osseuse, la prolifération cellulaire et d'autres processus physiologiques .

Composés Similaires :

Estradiol : Un œstrogène naturel ayant des effets puissants sur la densité osseuse et les tissus reproducteurs.

Testostérone : Un androgène naturel ayant des effets anabolisants sur les muscles et les os.

Modulateurs Sélectifs des Récepteurs aux Estrogènes (SERM) : Des composés comme le tamoxifène qui modulent sélectivement l'activité des récepteurs aux œstrogènes

Unicité de l'this compound : L'this compound est unique dans sa capacité à agir à la fois sur les récepteurs des androgènes et des œstrogènes, offrant un double mécanisme d'action. Cette double activité permet à l'this compound d'exercer des effets anabolisants sur les os tout en minimisant potentiellement les effets secondaires associés aux œstrogènes et aux androgènes traditionnels .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Estradiol: A natural estrogen with potent effects on bone density and reproductive tissues.

Testosterone: A natural androgen with anabolic effects on muscle and bone.

Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen that selectively modulate estrogen receptor activity

Uniqueness of Estren: this compound is unique in its ability to act through both androgen and estrogen receptors, providing a dual mechanism of action. This dual activity allows this compound to exert anabolic effects on bone while potentially minimizing the side effects associated with traditional estrogens and androgens .

Propriétés

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13+,14-,15-,16+,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-AXSMETJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@H]34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017064 | |

| Record name | Estren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35950-87-9 | |

| Record name | Estren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

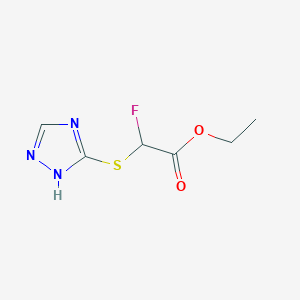

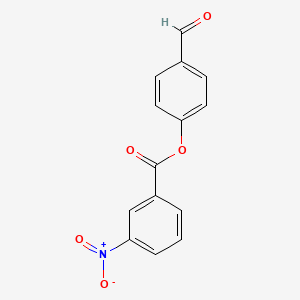

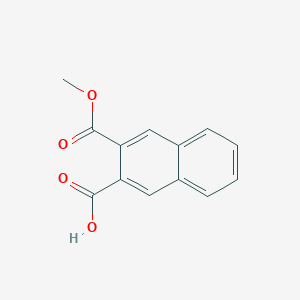

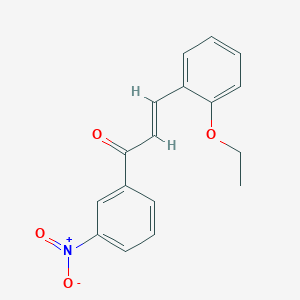

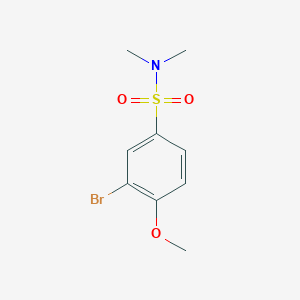

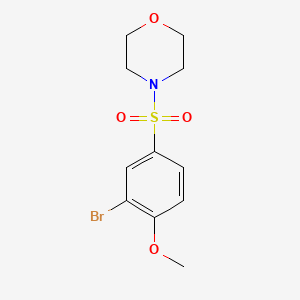

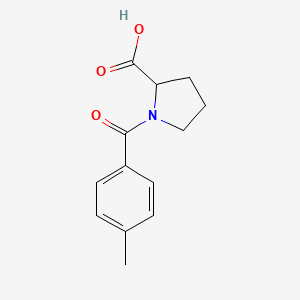

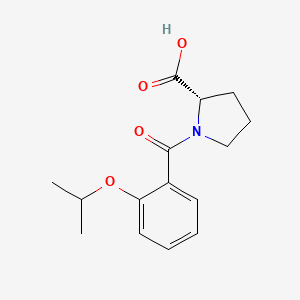

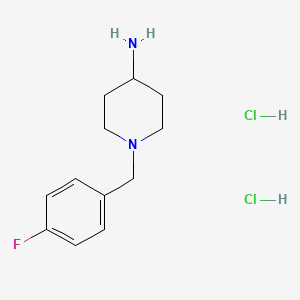

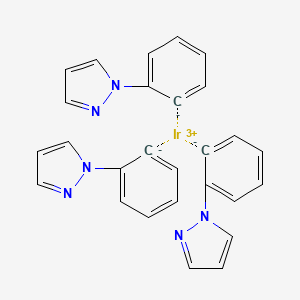

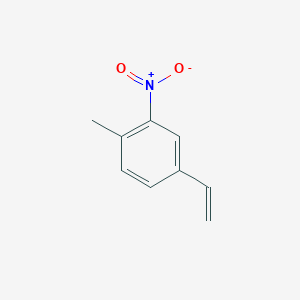

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)

![4,8-dihexoxythieno[2,3-f][1]benzothiole](/img/structure/B3131871.png)

![4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic acid](/img/structure/B3131880.png)